N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)
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Overview
Description
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinylmethylidene group, which imparts significant reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) typically involves the reaction of decanoyl chloride with 4-aminobutylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitroso compounds, while reduction typically produces amines .
Scientific Research Applications
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Phenylthiosemicarbazide
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) stands out due to its unique hydrazinylmethylidene group, which imparts distinct reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biological research, where it can be used to explore new reaction pathways and biological mechanisms .
Properties
CAS No. |
499194-70-6 |
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Molecular Formula |
C15H33ClN4O |
Molecular Weight |
320.90 g/mol |
IUPAC Name |
N-[4-(hydrazinylmethylideneamino)butyl]decanamide;hydrochloride |
InChI |
InChI=1S/C15H32N4O.ClH/c1-2-3-4-5-6-7-8-11-15(20)18-13-10-9-12-17-14-19-16;/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20);1H |
InChI Key |
ALSMXSLOWJIETM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCN=CNN.Cl |
Origin of Product |
United States |
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